6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
CAS No.: 1465368-84-6
Cat. No.: VC7150536
Molecular Formula: C14H10N4O2S
Molecular Weight: 298.32
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1465368-84-6 | 
|---|---|
| Molecular Formula | C14H10N4O2S | 
| Molecular Weight | 298.32 | 
| IUPAC Name | 6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide | 
| Standard InChI | InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 | 
| Standard InChI Key | ZHKPHTANORHNND-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N | 
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a sulfonamide group () and at the 6-position with a cyano group (). The sulfonamide nitrogen is further bonded to a 2-cyano-3-methylphenyl moiety, introducing steric and electronic complexity (Fig. 1) .
Key structural attributes:
- 
Pyridine core: Provides aromaticity and hydrogen-bonding capabilities. 
- 
Sulfonamide bridge: Enhances solubility and facilitates interactions with biological targets. 
- 
Cyanophenyl substituent: Introduces electron-withdrawing effects and planar geometry. 
Physicochemical Data
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.32 g/mol | |
| Density | Not Available | |
| Melting/Boiling Points | Not Available | 
Compared to structurally related compounds like 2-chloro-6-cyano-N-methylpyridine-3-sulfonamide (MW 231.66 g/mol) , this compound’s higher molecular weight reflects its additional cyano and methylphenyl groups.
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via sulfonylation reactions, as detailed in patent EP1284733A1 . A high-yield method involves:
- 
Chlorosulfonation: Reacting 4-chloropyridine with chlorosulfonic acid to form 3-sulfonylchloride-4-chloropyridine. 
- 
Amination: Treating the intermediate with 2-cyano-3-methylaniline under controlled ammonia concentrations to prevent byproduct formation . 
This process achieves >95% purity by minimizing condensation byproducts, making it scalable for industrial use .
Role in Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing torsemide, a loop diuretic. Its sulfonamide group is critical for binding to carbonic anhydrase isoforms, a mechanism shared with drugs like SLC-0111 .
Future Research Directions
- 
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability. 
- 
Target Validation: Screen against NLRP3 and CA IX isoforms. 
- 
Structural Optimization: Modify substituents to enhance potency and selectivity. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume